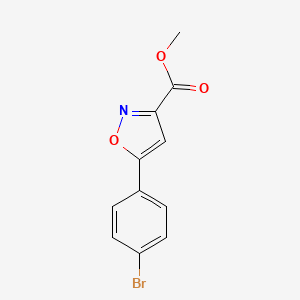

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

説明

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4) is an isoxazole derivative with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . It features a bromophenyl group at the 5-position and a methyl ester at the 3-position of the isoxazole ring. This compound is primarily utilized in pharmaceutical and materials research, with commercial availability in quantities ranging from 1 mg to 25 g and purities of 97–98% . Its physicochemical properties, such as moderate solubility in organic solvents (e.g., methanol, DMSO) and stability at room temperature, make it suitable for synthetic applications .

Isoxazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects . The bromine atom in the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems .

特性

IUPAC Name |

methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMKBPFKVHCOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404361 | |

| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-15-4 | |

| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . The reaction conditions usually involve moderate temperatures and the use of polar solvents to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the production of methyl 5-(4-bromophenyl)isoxazole-3-carboxylate may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

化学反応の分析

Types of Reactions: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Oxazole derivatives.

Reduction: Phenyl-substituted isoxazole.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate serves as a critical intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Research indicates that compounds derived from this isoxazole structure exhibit promising biological activities against various targets, including cancer cells and inflammatory pathways.

Case Study: Anti-Cancer Agents

A study highlighted the synthesis of compounds based on the isoxazole framework, which demonstrated significant inhibitory effects on tumor growth in small-cell lung cancer models. The compound's structure allowed for modifications that enhanced its binding affinity to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Biological Research

This compound is utilized in biological studies to investigate the mechanisms underlying specific disease processes. Its role in understanding the interaction of proteins involved in cellular signaling pathways has been documented.

Example of Mechanistic Studies

In a study focusing on Yersinia pestis pathogenicity, derivatives of this compound were used to develop inhibitors targeting protein-tyrosine phosphatases. These inhibitors showed promising results in altering the activity of critical proteins involved in bacterial virulence, thereby providing insights into potential therapeutic strategies .

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Its derivatives are being explored for use in polymers and coatings that require enhanced performance characteristics.

Application in Coatings

Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it valuable for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in calibrating and validating analytical methods used to detect similar compounds.

Reference Material Utilization

The compound's consistent chemical properties allow it to be used effectively in various chromatographic techniques, ensuring accurate quantification of related substances in complex mixtures .

Environmental Science

The environmental impact of brominated compounds is a growing area of research. This compound is studied for its potential effects on ecosystems, particularly regarding its degradation products and their toxicity.

Environmental Monitoring Studies

Research has focused on assessing how brominated isoxazoles interact with environmental matrices and their implications for wildlife and human health. These studies are crucial for developing regulations regarding the use of such compounds .

Data Tables

作用機序

The mechanism of action of methyl 5-(4-bromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The isoxazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its bioactivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues differ in substituent positions, halogenation patterns, and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Bromine Position: Para-bromophenyl (target compound) vs. meta-bromophenyl (745078-74-4) alters electronic effects and steric interactions.

- Ester Group : Ethyl esters (e.g., 91240-30-1) increase solubility compared to methyl esters but reduce metabolic stability .

- Functional Groups : Carboxylic acid derivatives (e.g., 91182-60-4) exhibit higher polarity, affecting membrane permeability .

Reactivity Trends :

生物活性

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, which contributes to its chemical reactivity and biological interactions. The presence of the bromophenyl group enhances its potential for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound's isoxazole moiety allows for hydrogen bonding and π-π interactions, which can influence binding affinity to proteins and enzymes involved in various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation.

- Receptor Modulation : It can modulate the activity of specific receptors involved in inflammatory responses.

- Cytotoxic Effects : Studies have demonstrated that derivatives of isoxazole compounds exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. In vitro assays have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| SGC-7901 | 1.07 ± 0.22 | High inhibition |

| A549 | 0.61 ± 0.19 | Moderate inhibition |

| HepG2 | 0.51 ± 0.13 | Significant inhibition |

These results indicate that the compound exhibits strong growth inhibition in a concentration-dependent manner, outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in some instances .

Other Biological Activities

In addition to its anticancer properties, this compound has shown:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers in experimental models.

Case Studies

- Cytotoxicity Assay : A study conducted on human gastric cancer cells indicated that this compound significantly inhibited cell proliferation, suggesting its potential as a therapeutic agent against gastric cancer .

- Molecular Docking Studies : Computational analyses revealed that this compound could effectively bind to target proteins involved in cancer progression, highlighting its role as a lead compound for drug development.

Q & A

Q. Basic

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .

- Emergency : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for potential bromine toxicity .

How does the bromophenyl substituent influence the biological activity of this compound, and what assays validate its target specificity?

Advanced

The 4-bromophenyl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Target engagement can be assessed via:

- Kinase inhibition assays : Test against MAPK pathways using recombinant enzymes (e.g., p38 MAPK) with ATP-Glo™ luminescence to quantify IC₅₀ values .

- Cellular uptake studies : LC-MS/MS quantification in HeLa cells after 24-hour exposure (10 µM) to confirm intracellular accumulation .

- SAR comparisons : Replace bromine with Cl or NO₂ to evaluate electronic effects on activity. For example, Methyl 5-(4-nitrophenyl) analogs show reduced potency, suggesting bromine’s role in hydrophobic interactions .

What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Q. Advanced

- Disorder in aromatic rings : The 4-bromophenyl group may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL refinement .

- Weak diffraction : Crystallize via slow evaporation in dichloromethane/hexane to improve crystal quality.

- Twinned crystals : Apply TwinRotMat in SHELXL to deconvolute overlapping reflections. R-factor convergence below 5% ensures reliability .

How can contradictory reactivity data in nucleophilic substitution reactions involving this compound be rationalized?

Advanced

Discrepancies often stem from competing pathways:

- Steric hindrance : The 3-carboxylate group impedes nucleophilic attack at C5. Use bulky bases (e.g., DBU) to favor SN2 mechanisms .

- Solvent effects : Polar aprotic solvents (DMF) enhance bromide leaving-group departure, while protic solvents (MeOH) stabilize intermediates, altering product ratios.

- Monitoring : In-situ FT-IR tracks reaction progress (disappearance of C-Br stretch at 550 cm⁻¹) to optimize reaction times and minimize side reactions .

What computational methods are employed to predict the physicochemical properties of this compound?

Q. Advanced

- DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts logP (2.8) and pKa (ester hydrolysis ~pH 10.5) .

- Molecular docking : AutoDock Vina simulates binding to MAPK (PDB: 1OUK), highlighting H-bonding between the carboxylate and Lys53 .

- Solubility prediction : COSMO-RS models in ADF software correlate with experimental solubility in DMSO (>50 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。